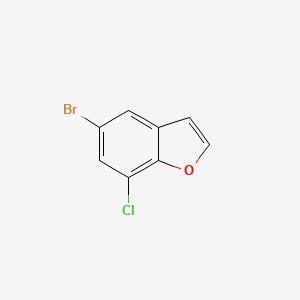

5-Bromo-7-chlorobenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-7-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGULZZFQDQMTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-7-chlorobenzofuran: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-7-chlorobenzofuran is a halogenated heterocyclic compound built upon the privileged benzofuran scaffold. The unique substitution pattern of bromine and chlorine atoms on the benzene ring imparts distinct physicochemical properties and reactivity, making it a valuable building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry. Benzofuran derivatives, in general, are widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of halogens can further modulate these biological activities and provide handles for synthetic diversification.[1][5] This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic considerations for this compound, offering insights for its application in research and drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 1194375-29-5 | [6] |

| Molecular Formula | C₈H₄BrClO | [6] |

| Molecular Weight | 231.48 g/mol | [6] |

| Physical Form | White to yellow solid | [6][7] |

| Storage Temperature | +4°C | [6][7] |

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific, authenticated spectra for this exact compound are not widely published, the expected spectral data can be inferred from the analysis of closely related benzofuran derivatives.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons on the benzofuran ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and chlorine substituents, as well as the oxygen atom of the furan ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms directly attached to the halogens and the oxygen atom will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

Aromatic C-H stretching vibrations.

-

C=C stretching vibrations of the aromatic and furan rings.

-

C-O-C stretching of the furan ring.

-

C-Br and C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Synthesis of this compound

While a specific, detailed synthetic protocol for this compound is not extensively documented in readily available literature, its synthesis can be approached through established methods for constructing the benzofuran ring system.[7][11][12] A common strategy involves the cyclization of a suitably substituted phenol derivative.

A plausible synthetic route could involve the following conceptual steps:

Experimental Protocol (Hypothetical):

-

Step 1: Williamson Ether Synthesis. A substituted o-halophenol would be reacted with a 2-haloacetaldehyde dimethyl acetal in the presence of a base (e.g., potassium carbonate) to form the corresponding ether intermediate.

-

Step 2: Acid-Catalyzed Cyclization. The ether intermediate would then be treated with a strong acid (e.g., polyphosphoric acid or a Lewis acid) and heated to induce cyclization and formation of the benzofuran ring.

-

Purification. The final product would be purified using standard techniques such as column chromatography.

It is crucial to note that optimization of reaction conditions, including the choice of starting materials, base, solvent, and temperature, would be necessary to achieve a good yield of the desired product.

Chemical Reactivity and Potential for Further Functionalization

The bromine and chlorine substituents on the benzofuran ring of this compound serve as versatile handles for a variety of cross-coupling reactions, enabling the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions:

Given the presence of a bromine atom, this compound is an excellent candidate for palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the benzofuran with an organoboron reagent in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents at the 5-position.[13][14][15][16]

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system (e.g., dioxane/water or toluene).

-

Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

The choice of catalyst, base, solvent, and temperature are critical for the success of the reaction and need to be optimized for each specific substrate combination.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran core is a common motif in many biologically active compounds and approved drugs.[2][3][4] The introduction of halogen atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Halogen bonding, a non-covalent interaction involving a halogen atom, can play a crucial role in ligand-receptor binding.[1]

While specific biological activity data for this compound is not yet widely reported, its structural features suggest potential for exploration in various therapeutic areas. As a halogenated benzofuran, it could be investigated for:

-

Anticancer Activity: Many halogenated benzofuran derivatives have demonstrated significant cytotoxic properties against various cancer cell lines.[1][5]

-

Antimicrobial Activity: The benzofuran scaffold is present in numerous natural and synthetic antimicrobial agents.[2][8]

-

Enzyme Inhibition: The rigid, planar structure of the benzofuran ring makes it an attractive scaffold for the design of enzyme inhibitors.[17]

The reactivity of the bromine and chlorine atoms allows for the creation of a library of derivatives of this compound through various cross-coupling reactions. This library could then be screened for a wide range of biological activities, making this compound a valuable starting point for drug discovery programs.

Conclusion

This compound is a halogenated heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of benzofurans and halogenated aromatics. The presence of two distinct halogen atoms offers opportunities for selective functionalization, paving the way for the synthesis of novel and complex molecules with potential biological applications. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully unlock its potential in the development of new therapeutics and functional materials.

References

- Krawiecka, M., Kuran, B., Kossakowski, J., Cieslak, M., Kazmierczak-Baranska, J., Krolewska, K., & Nawrot, B. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anticancer Agents in Medicinal Chemistry, 15(1), 115–121.

- Farhat, A., Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Jaber, H. I., Al-Tel, T. H., & Al-Kaissi, E. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4851.

- Asghari, S., Ramezanalizadeh, P., & Ramezani, M. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 9(1), 1-14.

-

PubChem. (n.d.). 7-Bromo-5-chloro-1-benzofuran. Retrieved from [Link]

- Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656.

-

MySkinRecipes. (n.d.). 7-Bromo-5-chloro-1-benzofuran-2-carboxylicacid. Retrieved from [Link]

-

Beilstein Journals. (2026, January 4). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved from [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

- Paul, M. K., Evangelin, M. P., Prakash, M. J., Suhana, S. J., & Babu, S. M. (2019). Recent advantages in benzofurans. Journal of Pharmacognosy and Phytochemistry, 8(3), 3623-3628.

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

- L-M. R. (2012). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 14(5), 1319.

-

AMERICAN ELEMENTS. (n.d.). 5-bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Benzofuran, 5-bromo-. Retrieved from [Link]

- Zhang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540.

- Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936.

-

PubChemLite. (n.d.). 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-one. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid 1g. Retrieved from [Link]

-

ResearchGate. (2025). Biological and Medicinal Significance of Benzofuran. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

- Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.

- Parameshwarappa, G., Basawaraj, R., & Sangapure, S. S. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5), 375-379.

- Organic Chemistry Frontiers. (2021). Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. Organic Chemistry Frontiers, 8(19), 5363-5368.

-

Wikipedia. (2023, December 29). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chlorobenzofuran. Retrieved from [Link]

- Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2010). 5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2960.

-

Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 5-deaza- and 7-deazapurines. Retrieved from [Link]

- Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2010). 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2721.

-

ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... Retrieved from [Link]

- Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2012). 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3464.

-

Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. [Link]

- Abraham, R. J., & Reid, M. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(4), 355-365.

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1194375-29-5 [sigmaaldrich.com]

- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 9. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 12. Benzofuran synthesis [organic-chemistry.org]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. 7-Bromo-5-chloro-1-benzofuran-2-carboxylicacid [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-7-chlorobenzofuran and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active compounds. The unique substitution pattern of 5-Bromo-7-chlorobenzofuran presents a versatile platform for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a robust synthetic strategy for the preparation of this compound, along with a detailed exploration of its subsequent derivatization through modern cross-coupling methodologies. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility for researchers in the field.

Introduction

Benzofuran derivatives are a cornerstone in drug discovery, exhibiting a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2]. The specific placement of halogen atoms on the benzofuran core provides critical handles for post-synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). The 5-bromo-7-chloro substitution pattern is of particular interest, offering two distinct reactive sites for diversification. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for selective functionalization, making this compound a valuable intermediate for the generation of diverse chemical libraries. This guide will detail a practical and efficient synthesis of this key building block and explore its potential for creating a range of novel derivatives.

Part 1: Synthesis of the this compound Core

The synthesis of the this compound core can be efficiently achieved through a two-step sequence commencing with a readily available starting material, 4-chlorophenol. The chosen strategy involves the initial preparation of a key intermediate, 2-bromo-4-chloro-6-formylphenol, followed by a palladium-catalyzed Sonogashira coupling and subsequent intramolecular cyclization.

Step 1: Synthesis of 2-Bromo-4-chloro-6-formylphenol

The regioselective introduction of bromo and formyl groups onto the 4-chlorophenol backbone is crucial for the successful synthesis of the target benzofuran.

Reaction Scheme:

Caption: Synthetic route to 2-Bromo-4-chloro-6-formylphenol.

Experimental Protocol:

-

Part A: Ortho-Formylation of 4-Chlorophenol (Duff Reaction)

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium chloride (1.2 equiv.), paraformaldehyde (2.5 equiv.), and anhydrous triethylamine (4.0 equiv.) in anhydrous acetonitrile.

-

Add 4-chlorophenol (1.0 equiv.) to the suspension and heat the mixture to reflux for 4-6 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloro-2-hydroxybenzaldehyde.

-

-

Part B: Bromination of 4-Chloro-2-hydroxybenzaldehyde

-

Dissolve 4-chloro-2-hydroxybenzaldehyde (1.0 equiv.) in glacial acetic acid in a round-bottom flask.

-

Slowly add a solution of bromine (1.05 equiv.) in glacial acetic acid dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2-bromo-4-chloro-6-formylphenol[3].

-

Causality Behind Experimental Choices:

-

The Duff reaction is employed for the ortho-formylation of the activated phenol ring. The use of magnesium chloride as a Lewis acid and triethylamine as a base facilitates the formation of the electrophilic species from paraformaldehyde.

-

Bromination is carried out in acetic acid, a polar protic solvent that can facilitate the electrophilic aromatic substitution. The hydroxyl and aldehyde groups direct the incoming electrophile (bromine) to the desired position.

Step 2: Sonogashira Coupling and Intramolecular Cyclization

With the key aldehyde in hand, the benzofuran ring is constructed via a palladium- and copper-catalyzed Sonogashira coupling with a protected acetylene, followed by in-situ deprotection and intramolecular cyclization.

Reaction Scheme:

Caption: Synthesis of this compound via Sonogashira coupling and cyclization.

Experimental Protocol:

-

To a degassed solution of 2-bromo-4-chloro-6-formylphenol (1.0 equiv.) in a suitable solvent such as a mixture of toluene and triethylamine, add ethynyltrimethylsilane (1.2 equiv.).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.) and copper(I) iodide (0.1 equiv.) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere for 6-8 hours, monitoring by TLC.

-

After the Sonogashira coupling is complete, add a base such as potassium carbonate (2.0 equiv.) to the reaction mixture to facilitate the desilylation and subsequent intramolecular cyclization.

-

Continue heating the mixture for an additional 4-6 hours.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms and sp2-hybridized carbon atoms of aryl halides[4][5]. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is standard for this transformation[4].

-

Ethynyltrimethylsilane is used as a convenient and stable source of acetylene. The trimethylsilyl group is readily removed under basic conditions to generate the terminal alkyne in situ for the cyclization step.

-

The intramolecular cyclization of the generated ortho-alkynylphenol is a 5-endo-dig cyclization, which is a favored pathway for the formation of the benzofuran ring system.

Part 2: Derivatization of the this compound Core

The presence of two distinct halogen atoms on the this compound scaffold allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, which suggests that the C5-Br bond will be more reactive than the C7-Cl bond, enabling regioselective derivatization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an aryl halide.

Reaction Scheme:

Caption: Selective Suzuki coupling at the C5-position.

Discussion:

By carefully selecting the palladium catalyst and reaction conditions, it is possible to achieve selective coupling at the more reactive C5-Br position while leaving the C7-Cl bond intact for subsequent transformations[6]. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like potassium carbonate or cesium carbonate, and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water)[7][8][9]. The resulting 5-aryl-7-chlorobenzofuran can then be subjected to a second cross-coupling reaction at the C7 position under more forcing conditions if desired.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of arylamine derivatives.

Reaction Scheme:

Caption: Selective Buchwald-Hartwig amination at the C5-position.

Discussion:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination is expected to proceed selectively at the C5-Br bond[10][11][12][13][14]. The choice of palladium precursor, phosphine ligand (e.g., XPhos, SPhos, or BINAP), and base (e.g., sodium tert-butoxide or cesium carbonate) is critical for achieving high yields and selectivity[10][13]. This reaction opens the door to the synthesis of a variety of N-substituted benzofuran derivatives with potential biological activities.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group provides a versatile handle for further transformations into amines, carboxylic acids, or tetrazoles.

Reaction Scheme:

Caption: Selective cyanation at the C5-position.

Discussion:

Palladium-catalyzed cyanation can be achieved using various cyanide sources, with zinc cyanide (Zn(CN)₂) being a commonly used and less toxic option[2][8]. The higher reactivity of the C-Br bond should again allow for selective cyanation at the C5 position[2][13]. The reaction is typically carried out in a polar aprotic solvent like DMF or DMAc with a suitable palladium catalyst and ligand system.

Quantitative Data Summary

| Entry | Starting Material | Reaction Type | Product | Typical Yield (%) |

| 1 | 4-Chlorophenol | Duff Reaction | 4-Chloro-2-hydroxybenzaldehyde | 60-70 |

| 2 | 4-Chloro-2-hydroxybenzaldehyde | Bromination | 2-Bromo-4-chloro-6-formylphenol | 85-95 |

| 3 | 2-Bromo-4-chloro-6-formylphenol | Sonogashira/Cyclization | This compound | 70-85 |

| 4 | This compound | Suzuki Coupling | 5-Aryl-7-chlorobenzofuran | 75-90 |

| 5 | This compound | Buchwald-Hartwig Amination | 5-(Amino)-7-chlorobenzofuran | 70-85 |

| 6 | This compound | Cyanation | 5-Cyano-7-chlorobenzofuran | 65-80 |

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis of this compound and its subsequent derivatization. By leveraging established synthetic methodologies and understanding the principles of regioselectivity in cross-coupling reactions, researchers can efficiently access a wide range of novel benzofuran derivatives. The provided protocols and the rationale behind the experimental choices are intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and materials science, facilitating the exploration of this promising chemical space.

References

-

M. Kishor. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

G. D. Vo, J. F. Hartwig. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ACS Omega. [Link]

-

A. B. Dounay, L. E. Overman. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]

-

A. F. M. M. Rahman, M. A. Ali, W. S. Hamama. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

S. L. Buchwald, G. C. Fu. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. [Link]

-

S. S. K. A. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 455-473. [Link]

-

A. F. Littke, M. Weisel, G. C. Fu. (2003). Progress in the palladium-catalyzed cyanation of aryl chlorides. Chemistry, 9(8), 1828-36. [Link]

-

A. D. Malarz, et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593. [Link]

-

Wikipedia. (2023). Sonogashira coupling. [Link]

-

S. H. Lee, J. F. Hartwig. (2008). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. Organic Letters. [Link]

-

M. C. D'Amato, et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(5), 3354-3366. [Link]

- Google Patents. (n.d.). Method of making 2-bromo-4-chloro substituted phenols.

-

Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

Leah4sci. (2020, February 18). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube. [Link]

-

S. K. Guchhait, et al. (2011). Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence. Beilstein Journal of Organic Chemistry. [Link]

-

H. M. Walborsky. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]

-

C. J. B. Watson, et al. (2011). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 15(4), 891-897. [Link]

-

Wikipedia. (2023). Heck reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

-

M. Drwal, et al. (2014). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. International Journal of Pharmaceutical Sciences and Research, 5(7), 2845-2853. [Link]

-

J. F. Garst, M. P. Soriaga. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623-652. [Link]

-

Wipf Group. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. [Link]

-

H. Asymmetric Intermolecular Heck Reaction of Aryl Halides by Pd-histidine Organocatalysts. (n.d.). International Journal of Organic Chemistry, 2012, 2, 138-143. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 9. Palladium-catalyzed cyanation of aryl halides with CuSCN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. longdom.org [longdom.org]

- 12. scienceinfo.com [scienceinfo.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-7-chlorobenzofuran

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-7-chlorobenzofuran (CAS No: 1194375-29-5).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. Beyond a mere listing of spectral data, this guide offers insights into the experimental rationale, data interpretation, and best practices for acquiring high-quality spectroscopic information for halogenated heterocyclic compounds.

Introduction: The Structural Significance of this compound

Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound is a key intermediate in the synthesis of more complex molecules, making its unambiguous structural characterization paramount for quality control and downstream applications. This guide serves as a foundational resource for the analytical chemistry of this important building block.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following data is based on high-quality computational predictions. These predictions serve as a robust baseline for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.68 | d | 1H | H-2 |

| 7.55 | d | 1H | H-4 |

| 7.42 | dd | 1H | H-6 |

| 6.80 | d | 1H | H-3 |

d = doublet, dd = doublet of doublets

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 155.2 | C-7a |

| 145.8 | C-2 |

| 129.5 | C-3a |

| 128.8 | C-6 |

| 124.5 | C-4 |

| 118.0 | C-5 |

| 115.3 | C-7 |

| 107.2 | C-3 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H aromatic stretching |

| 1620-1580 | Strong | C=C aromatic ring stretching |

| 1470-1440 | Strong | C=C aromatic ring stretching |

| 1250-1200 | Strong | C-O-C asymmetric stretching |

| 1080-1030 | Strong | C-O-C symmetric stretching |

| 880-820 | Strong | C-H out-of-plane bending (aromatic) |

| 780-740 | Strong | C-Cl stretching |

| 680-650 | Strong | C-Br stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 230 | 100 | [M]⁺ (with ⁷⁹Br, ³⁵Cl) |

| 232 | 130 | [M]⁺ (with ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl) |

| 234 | 32 | [M]⁺ (with ⁸¹Br, ³⁷Cl) |

| 151 | 45 | [M - Br]⁺ |

| 123 | 30 | [M - Br - CO]⁺ |

| 95 | 20 | [M - Br - CO - C₂H₂]⁺ |

In-Depth Spectral Interpretation

The predicted spectral data provides a detailed fingerprint of the this compound molecule.

¹H NMR Spectrum

The proton NMR spectrum is anticipated to show four distinct signals in the aromatic region. The downfield shifts are characteristic of protons attached to an electron-deficient aromatic system. The coupling patterns, if resolved, would be key to assigning each proton. For instance, the protons on the furan ring (H-2 and H-3) would likely appear as doublets due to coupling with each other. The protons on the benzene ring (H-4 and H-6) would also exhibit coupling.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms (O, Br, Cl) and the aromatic ring currents. The carbons directly attached to the halogens (C-5 and C-7) and the oxygen (C-7a) are expected to be significantly deshielded.

Infrared (IR) Spectrum

The IR spectrum is dominated by vibrations characteristic of the benzofuran core and the carbon-halogen bonds. The strong absorptions in the 1620-1440 cm⁻¹ range are indicative of the aromatic C=C stretching vibrations. The C-O-C stretching bands are also prominent. The presence of strong absorptions in the lower frequency region (below 800 cm⁻¹) is a key indicator for the C-Cl and C-Br bonds.

Mass Spectrum

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak ([M]⁺) should appear as a cluster of peaks at m/z 230, 232, and 234, with relative intensities determined by the natural abundance of the isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl). Fragmentation would likely involve the loss of the bromine atom followed by the loss of carbon monoxide, which is a common fragmentation pathway for furan-containing compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for a sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected in the 4000-400 cm⁻¹ range.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

-

Instrumentation: A GC-MS system equipped with a quadrupole or ion trap mass analyzer.

-

GC Conditions:

-

Use a non-polar capillary column (e.g., DB-5ms).

-

A typical temperature program would be to hold at 50°C for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

MS Conditions:

-

Use a standard EI energy of 70 eV.

-

Scan a mass range of m/z 50-300.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak for the molecular ion cluster and characteristic fragment ions.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its quality control and effective use in research and development. This guide provides a detailed overview of the expected NMR, IR, and MS data, along with robust protocols for their acquisition. By combining predicted data with established experimental methodologies and a thorough understanding of spectral interpretation, researchers can confidently characterize this and other related halogenated benzofurans.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

In-Depth Technical Guide: 5-Bromo-7-chlorobenzofuran (CAS 1194375-29-5)

Introduction

5-Bromo-7-chlorobenzofuran is a halogenated heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzofuran scaffold, makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of the known properties, potential hazards, and synthetic utility of this compound, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust technical overview.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to yellow powder.[1] The fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1194375-29-5 | [2] |

| IUPAC Name | 5-bromo-7-chloro-1-benzofuran | [2] |

| Molecular Formula | C₈H₄BrClO | [2][3] |

| Molecular Weight | 231.47 g/mol | [3] |

| Physical Form | White to yellow solid | [4] |

| Storage Temperature | Room Temperature, store in a dry, sealed container | [4] |

Synthetic Pathways

While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed journals, a plausible and efficient synthetic route can be devised based on established methods for benzofuran synthesis. A common approach involves the reaction of a suitably substituted phenol with an α-halo ketone or acetal, followed by cyclization.

Proposed Synthetic Protocol: Perkin-Like Reaction and Cyclization

This proposed synthesis starts from the commercially available 4-bromo-2-chloro-6-formylphenol.

Step 1: Condensation

The initial step involves a Perkin-like condensation of 4-bromo-2-chloro-6-formylphenol with acetic anhydride in the presence of a weak base like sodium acetate. This reaction forms an intermediate cinnamic acid derivative.

Step 2: Cyclization and Decarboxylation

The intermediate from Step 1 is then subjected to heat-induced cyclization and decarboxylation to yield the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-chloro-6-formylphenol (1 equivalent), sodium acetate (2 equivalents), and acetic anhydride (3 equivalents).

-

Heating: Heat the reaction mixture to 140-150 °C and maintain for 5-6 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The crude product will precipitate out.

-

Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Biological Activity and Applications in Drug Discovery

Benzofuran derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran scaffold has been shown to significantly influence the biological activity of these molecules.[4]

For instance, various bromo- and chloro-substituted benzofuran derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including those of lung, cervical, and colon cancer.[6][7] The mechanism of action for some of these compounds has been linked to the inhibition of critical enzymes or receptors in cancer progression.[6]

Caption: Role of this compound in the synthesis of bioactive molecules.

Hazards and Safety Information

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of structurally similar compounds, such as other halogenated benzofurans, a cautious approach to handling is warranted. The following hazard information is inferred from related compounds and should be considered provisional.

Potential Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Skin Corrosion/Irritation: Causes skin irritation.[8]

-

Eye Damage/Irritation: Causes serious eye irritation.[8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]

GHS Hazard Pictograms (Inferred):

Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. While detailed, specific data for this compound is sparse, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. Researchers working with this compound should exercise appropriate caution, adhering to standard laboratory safety procedures, and can use the information provided herein as a foundation for their synthetic and research endeavors. Further investigation into the specific biological activities and reaction parameters of this compound is warranted and would be a valuable contribution to the scientific community.

References

-

Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17. Link

-

Pochampalli, T., Veerabhadraiah, M., Chaitanya, V. K., Nagamani, M., Raghavender, M., & Jalapathi, P. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, N. N. E. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841. [Link]

-

Kwiecień, H., & Szymańska, E. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593. [Link]

- Patil, S. B., & Kulkarni, M. V. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5), 344-348.

-

Wang, L., Wang, Y., Li, Y., Li, J., & Zhang, G. (2014). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 19(12), 21188-21201. [Link]

-

Li, Z., Wang, Y., Zhang, Y., Wang, Y., & Li, J. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3788. [Link]

- Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.

- Yadav, M., Kumar, S., & Singh, R. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.

-

Zhang, Y., et al. (2019). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 23(10), 2296-2301. [Link]

- Patel, S., & Madhu, R. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(7), 5151-5154.

- Kumar, A., & Sharma, S. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 185-191.

-

Gendron, T., et al. (2022). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules, 27(19), 6289. [Link]

-

Reddy, T. S., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules, 29(4), 811. [Link]

- Stenutz, R., & Hofmann, M. (2014). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.

-

da Silva, A. B., et al. (2016). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Magnetic Resonance in Chemistry, 54(10), 823-828. [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Ault, A. (2004). Techniques and Experiments for Organic Chemistry. University Science Books.

- Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1194375-29-5 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciepub.com [sciepub.com]

- 6. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

The Benzofuran Scaffold: A Privileged Core for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular architectures that can serve as the foundation for potent and selective therapeutic agents. Among the myriad of heterocyclic compounds, the benzofuran scaffold has emerged as a "privileged structure," a testament to its recurring presence in a vast array of biologically active natural products and synthetic molecules.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the burgeoning therapeutic applications of benzofuran derivatives, underpinned by technical protocols and mechanistic insights to empower your research endeavors.

The Allure of the Benzofuran Nucleus: A Foundation for Diverse Bioactivity

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, possesses a unique combination of physicochemical properties that render it an exceptional pharmacophore.[3][4] Its rigid, planar structure provides a stable framework for the precise spatial orientation of various functional groups, facilitating high-affinity interactions with a multitude of biological targets. The versatility of synthetic methodologies allows for the systematic modification of the benzofuran core at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[5][6]

This inherent adaptability has led to the discovery of benzofuran derivatives with a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][7][8]

Part 1: Antimicrobial Applications of Benzofuran Derivatives

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[9][10] Benzofuran derivatives have demonstrated significant promise in this arena, exhibiting potent activity against a broad range of bacteria and fungi.[11][12]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial efficacy of benzofuran compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. One of the key mechanisms involves the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair.[2] By targeting this enzyme, benzofuran derivatives can effectively halt bacterial proliferation. Furthermore, the electronic nature of substituents on the benzofuran skeleton plays a critical role in modulating their antimicrobial potency, with the presence of halogens, nitro, and hydroxyl groups often enhancing activity.[1][9]

Key Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

Step-by-Step Methodology: Broth Microdilution Assay

-

Preparation of Microbial Inoculum:

-

Culture the desired bacterial or fungal strain in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi).

-

Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Further dilute to the final inoculum density of 5 x 10⁵ CFU/mL.[1]

-

-

Preparation of Benzofuran Compound Dilutions:

-

Prepare a stock solution of the test benzofuran derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the benzofuran derivative at which no visible growth is observed.

-

For a more quantitative assessment, a growth indicator dye such as resazurin can be added, where a color change indicates viable cells.[1]

-

Quantitative Data Summary: Antimicrobial Activity of Representative Benzofuran Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Aza-benzofuran | Salmonella typhimurium | 12.5 | [1] |

| Aza-benzofuran | Escherichia coli | 25 | [1] |

| Aza-benzofuran | Staphylococcus aureus | 12.5 | [1] |

| Oxa-benzofuran | Penicillium italicum | 12.5 | [1] |

| Oxa-benzofuran | Colletotrichum musae | 12.5-25 | [1] |

| Benzofuran-5-ol derivative | Various fungal species | 1.6-12.5 | [9] |

| 3-Acyl-5-hydroxybenzofuran | Candida albicans | Remarkable Activity | [9] |

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Part 2: Anticancer Applications of Benzofuran Derivatives

The fight against cancer continues to be a primary focus of biomedical research, and benzofuran derivatives have emerged as a promising class of anticancer agents.[13][14][15] Their antiproliferative activity has been demonstrated against a wide range of human cancer cell lines.[7][8][16]

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

Benzofuran-based compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for tumor growth and survival.[1][13][14] These mechanisms include:

-

Inhibition of Tubulin Polymerization: Some benzofuran derivatives disrupt the formation of microtubules, essential components of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][15]

-

Kinase Inhibition: Benzofurans have been shown to inhibit the activity of several protein kinases involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase 3β (GSK-3β), and the mTOR signaling pathway.[1][14]

-

Induction of Apoptosis: Many benzofuran derivatives trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[13]

-

Inhibition of Angiogenesis: Some compounds have demonstrated the ability to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[1]

Key Experimental Protocols

1. Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.[10]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Treat the cells with varying concentrations of the benzofuran derivative for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[13]

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat cancer cells with the benzofuran derivative for a defined time. Harvest both adherent and floating cells.[17][18]

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[18]

-

Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase treatment is necessary to avoid staining of RNA.[19]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19]

3. Apoptosis Detection: Annexin V-FITC Assay

This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[20][21]

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat cells with the benzofuran compound and harvest them.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).[21][22]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Quantitative Data Summary: Anticancer Activity of Representative Benzofuran Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofuran | HeLa (Cervical Carcinoma) | 1.136 | [13] |

| 2-Benzoylbenzofuran | MCF-7 (Breast Cancer) | Potent | [13] |

| Benzofuran-N-Aryl Piperazine Hybrid | A549 (Lung Carcinoma) | 0.12 | [13] |

| Benzofuran-isatin conjugate | SW-620 (Colorectal) | 6.5 | [10] |

| 3-Amidobenzofuran | MDA-MB-231 (Breast Cancer) | 3.01 | [16] |

| Oxindole-based benzofuran hybrid | MCF-7 (Breast Cancer) | 2.27 | [16] |

Signaling Pathway: mTOR Inhibition by Benzofuran Derivatives

Caption: Benzofuran derivatives can inhibit the mTOR signaling pathway.

Part 3: Anti-inflammatory Applications of Benzofuran Derivatives

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer.[18][23] Benzofuran derivatives have demonstrated significant anti-inflammatory properties, positioning them as attractive candidates for the development of novel anti-inflammatory drugs.[20][23]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of benzofuran compounds are mediated through the modulation of key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.[24][25] These pathways regulate the expression of a wide range of pro-inflammatory mediators. Benzofuran derivatives have been shown to:

-

Inhibit the production of nitric oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation.[26][27]

-

Suppress the expression of cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[23][28]

-

Reduce the secretion of pro-inflammatory cytokines: This includes tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[24][25]

Key Experimental Protocol: Measurement of Nitric Oxide (NO) Production

The Griess assay is a simple and widely used method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Step-by-Step Methodology:

-

Cell Culture and Stimulation:

-

Griess Assay:

-

Collect the cell culture supernatants.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[27][29]

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

-

Quantification:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples based on the standard curve.

-

Quantitative Data Summary: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives

| Inflammatory Mediator | IC50 (µM) | Reference |

| Interleukin-6 (IL-6) | 1.2 - 9.04 | [20][23] |

| Chemokine (C-C) Ligand 2 | 1.5 - 19.3 | [20][23] |

| Nitric Oxide (NO) | 2.4 - 5.2 | [20][23] |

| Prostaglandin E2 | 1.1 - 20.5 | [20][23] |

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Caption: Benzofuran derivatives inhibit inflammatory responses via NF-κB and MAPK pathways.

Part 4: Neuroprotective Applications of Benzofuran Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function.[16][21][22] Emerging evidence suggests that benzofuran derivatives possess significant neuroprotective properties, making them promising therapeutic candidates for these debilitating conditions.[17][30]

Mechanism of Action: Combating Neurodegeneration

The neuroprotective effects of benzofuran compounds are multifaceted and involve targeting several key pathological processes in neurodegeneration:

-

Inhibition of Cholinesterases: Some benzofuran derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. This can help to improve cognitive function in diseases like Alzheimer's.[16][21]

-

Modulation of Amyloid-β Aggregation: Certain benzofuran compounds have been shown to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[16][22]

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Benzofuran derivatives can scavenge free radicals and reduce oxidative stress.[17][30]

-

Anti-excitotoxicity: Overstimulation of glutamate receptors (excitotoxicity) can lead to neuronal death. Some benzofurans have shown protective effects against NMDA-induced excitotoxicity.[17]

-

Modulation of Neuroinflammatory and Apoptotic Pathways: Benzofurans can reduce the expression of pro-inflammatory and pro-apoptotic markers in the brain.[30]

Key Experimental Protocols

1. Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess the free radical scavenging activity of a compound.[5][31]

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare a stock solution of the benzofuran derivative and a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[5][32]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the benzofuran compound.[5][31]

-

Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.[5][31]

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. The reduction of the purple DPPH radical to the yellow DPPH-H by an antioxidant leads to a decrease in absorbance.[31][32]

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.[5][31]

2. Assessment of Neuroprotection: NMDA-Induced Excitotoxicity Assay

This in vitro assay evaluates the ability of a compound to protect neurons from glutamate-induced cell death.[33][34]

Step-by-Step Methodology:

-

Primary Neuronal Culture: Culture primary cortical neurons from rats.

-

Compound Treatment: Treat the cultured neurons with the benzofuran derivative for a specified period (e.g., 24 hours).[34]

-

NMDA Insult: Expose the neurons to a toxic concentration of N-methyl-D-aspartate (NMDA) to induce excitotoxicity.[33][34]

-

Assessment of Cell Viability: After a further incubation period (e.g., 24 hours), assess neuronal viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell damage.[34]

Experimental Workflow: DPPH Radical Scavenging Assaydot

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. youtube.com [youtube.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. MTT (Assay protocol [protocols.io]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. jopcr.com [jopcr.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. hielscher.com [hielscher.com]

- 16. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 22. static.igem.org [static.igem.org]

- 23. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. research.pasteur.fr [research.pasteur.fr]

- 25. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. benchchem.com [benchchem.com]

- 32. DPPH Radical Scavenging Assay [mdpi.com]

- 33. benchchem.com [benchchem.com]

- 34. innoprot.com [innoprot.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-7-chlorobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-7-chlorobenzofuran, a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science. Recognizing the critical importance of these physicochemical properties in research and development, this document synthesizes available data with established scientific principles to offer a practical framework for handling and utilizing this compound. Due to the limited availability of specific experimental data for this compound, this guide integrates information on closely related analogs and provides detailed, field-proven experimental protocols for determining its precise solubility and stability profiles. This guide is designed to empower researchers to generate reliable data, ensuring the integrity and reproducibility of their work.

Introduction: The Significance of Halogenated Benzofurans

Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its distinct substitution pattern, represents a compound of interest for further investigation and development.

A thorough understanding of a compound's solubility and stability is paramount for its successful application, particularly in drug development. Solubility influences bioavailability and formulation, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could impact efficacy and safety. This guide serves as a foundational resource for researchers working with this compound, providing both theoretical context and practical methodologies.

Physicochemical Properties of this compound

Direct experimental data on the physicochemical properties of this compound (CAS Number: 1194375-29-5) is not extensively available in the public domain. However, based on its chemical structure and information from suppliers, we can summarize its basic characteristics and infer others from related compounds.

| Property | Value/Information | Source |

| CAS Number | 1194375-29-5 | [4] |

| Molecular Formula | C₈H₄BrClO | [4] |

| Molecular Weight | 231.48 g/mol | [4] |

| Physical Form | White to yellow solid | |

| Storage Temperature | +4°C or sealed in a dry, room temperature environment |

Inferred Properties:

-

Solubility: Benzofuran itself is insoluble in water but miscible with many organic solvents like benzene and ethanol.[5][6] The presence of bromo and chloro substituents is expected to further decrease aqueous solubility and enhance solubility in non-polar organic solvents.

-

Melting Point: Halogenated aromatic compounds tend to have relatively high melting points due to strong intermolecular interactions. Experimental determination is necessary for an accurate value.

-

pKa: The benzofuran ring system does not possess readily ionizable protons, so the pKa is not a typically relevant parameter for the parent structure.

Solubility Profile: A Practical Approach

Given the anticipated low aqueous solubility of this compound, a systematic evaluation of its solubility in a range of solvents is crucial for its application in biological assays and formulation development.

Predicted vs. Experimental Solubility

While computational models can provide an initial estimate of solubility, experimental determination remains the gold standard. The clogP (calculated logP) value for related benzofuran derivatives suggests that halogenation can significantly impact lipophilicity and, consequently, aqueous solubility.[7]

Experimental Determination of Solubility

Two primary methods are recommended for determining the solubility of this compound: Kinetic Solubility and Thermodynamic (Equilibrium) Solubility.

3.2.1. Kinetic Solubility Assay

This high-throughput method is suitable for early-stage discovery and provides a rapid assessment of solubility from a DMSO stock solution.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.

3.2.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of the compound and is essential for pre-formulation and later-stage development.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS, ethanol, methanol, acetonitrile, dichloromethane, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or UPLC-MS/MS.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in each solvent.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile: Unveiling Degradation Pathways

Assessing the stability of this compound is critical to define its storage requirements, shelf-life, and potential degradation products. Forced degradation studies are employed to accelerate the degradation process and identify potential liabilities.

Forced Degradation Studies